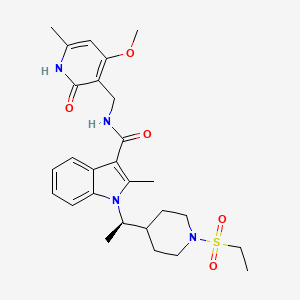

Calcipotriol monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

生化学分析

Biochemical Properties

Calcipotriene acts as a synthetic analog of vitamin D. It binds to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily. This receptor is found on various cells, including those in the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriene modulates gene expression related to cell differentiation and proliferation, thereby reducing the abnormal growth of keratinocytes seen in psoriasis .

Cellular Effects

Calcipotriene influences several cellular processes, particularly in keratinocytes, the predominant cell type in the epidermis. It reduces the proliferation of these cells and promotes their differentiation, leading to a normalization of epidermal growth . Additionally, calcipotriene affects cell signaling pathways by interacting with the VDR, which in turn influences gene expression and cellular metabolism . This results in a reduction of the thickness and scaling of psoriatic plaques .

Molecular Mechanism

The molecular mechanism of calcipotriene involves its binding to the VDR. Once bound, the calcipotriene-VDR complex interacts with specific DNA sequences, leading to changes in gene expression . This modulation affects genes involved in cell differentiation and proliferation, thereby reducing the excessive growth of skin cells characteristic of psoriasis . Calcipotriene has a comparable affinity to calcitriol for the VDR but exhibits less than 1% of the activity in regulating calcium metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable and effective over long-term use, with minimal degradation . Excessive use can lead to elevated serum calcium levels, indicating the importance of monitoring calcium metabolism during treatment . Long-term studies have demonstrated that calcipotriene maintains its efficacy in reducing psoriatic symptoms over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of calcipotriene vary with different dosages. At therapeutic doses, calcipotriene effectively reduces the symptoms of psoriasis without significant adverse effects . At higher doses, calcipotriene can cause hypercalcemia, leading to symptoms such as vomiting, anorexia, and weakness . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .

Metabolic Pathways

Calcipotriene undergoes rapid hepatic metabolism following systemic uptake . It is metabolized to MC1046, an α,β-unsaturated ketone analog, which is further metabolized to its primary metabolite, the saturated ketone analog MC1080 . These metabolites are much less potent than the parent compound, indicating that calcipotriene’s activity is primarily due to the parent molecule .

Transport and Distribution

Calcipotriene is transported and distributed within cells and tissues through its interaction with the VDR . It is absorbed through the skin and can produce systemic effects if used excessively . The distribution of calcipotriene within the skin is crucial for its therapeutic effects, as it needs to reach the keratinocytes to exert its action .

Subcellular Localization

Calcipotriene’s subcellular localization is primarily within the nucleus, where it binds to the VDR and influences gene expression . This nuclear localization is essential for its function in modulating cell differentiation and proliferation. The presence of targeting signals and post-translational modifications may direct calcipotriene to specific compartments within the cell, enhancing its efficacy .

準備方法

合成経路と反応条件: カルシポトリオール(水和物)は、カルシトリオールを修飾する複数段階のプロセスを経て合成されます。 合成には通常、水酸化、環化、側鎖修飾などのステップが含まれます . 一般的な方法の1つは、カルシポトリオールをカプセル化する固体脂質ナノ粒子を使用し、その安定性と有効性を高めることです .

工業生産方法: 工業的な環境では、カルシポトリオール(水和物)は、化学合成と製剤技術を組み合わせて生産されます。 この化合物は、通常、クリームや軟膏などの局所製剤に製剤化され、適用が容易になります . 生産プロセスには、最終製品の安定性と純度を確保するために厳格な品質管理対策も含まれます .

化学反応の分析

反応の種類: カルシポトリオール(水和物)は、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、治療特性を強化するために不可欠です。

一般的な試薬と条件: カルシポトリオール(水和物)の合成と修飾に使用される一般的な試薬には、酸化剤、還元剤、触媒が含まれます . 温度、pH、溶媒の選択などの反応条件は、目的の化学変換を達成するために慎重に制御されます .

生成される主要な生成物: カルシポトリオール(水和物)の化学反応から生成される主要な生成物には、その一次代謝産物である飽和ケトンアナログMC1080、および他の効力が低い代謝産物があります . これらの代謝産物は、通常、母化合物よりも活性は低いが、その全体的な薬理学的プロファイルに役割を果たします .

科学研究の応用

カルシポトリオール(水和物)は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります . 化学では、ビタミンDアナログの合成と修飾を研究するためのモデル化合物として使用されます . 生物学では、細胞分化と増殖におけるビタミンD受容体の役割を調査するために使用されます . 医学では、カルシポトリオール(水和物)は、乾癬やその他の皮膚疾患の治療における治療効果について広く研究されています .

科学的研究の応用

Calcipotriol (hydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of vitamin D analogs . In biology, it is used to investigate the role of vitamin D receptors in cell differentiation and proliferation . In medicine, calcipotriol (hydrate) is extensively studied for its therapeutic effects in treating psoriasis and other skin conditions .

作用機序

カルシポトリオール(水和物)は、ステロイド/甲状腺受容体スーパーファミリーのメンバーであるビタミンD受容体(VDR)に結合することによって効果を発揮します . この結合は、細胞分化と増殖に関与する遺伝子の転写を調節します . 乾癬では、カルシポトリオール(水和物)は、生成される新しい皮膚細胞の数を減らし、既存の細胞の成熟を促進し、それによって乾癬の症状を軽減します . 正確な作用機序は完全には解明されていませんが、カルシウム代謝の調節と免疫応答のモジュレーションに関与すると考えられています .

類似化合物の比較

カルシポトリオール(水和物)は、カルシトリオールやタカルシトリオールなどの他のビタミンDアナログに似ています . カルシポトリオール(水和物)は、カルシウム代謝への影響を最小限に抑えながら、VDRを選択的に調節する能力が特徴です . これは、乾癬の治療において長期使用に適した安全で効果的な選択肢となります . 他の類似化合物には、パラカルシトリオールやマクサカルシトリオールなどがあり、これらはさまざまな皮膚疾患の治療にも使用されています .

類似化合物との比較

Calcipotriol (hydrate) is similar to other vitamin D analogs such as calcitriol and tacalcitol . it is unique in its ability to selectively modulate the VDR with minimal effects on calcium metabolism . This makes it a safer and more effective option for long-term use in treating psoriasis . Other similar compounds include paricalcitol and maxacalcitol, which are also used in the treatment of various skin conditions .

特性

CAS番号 |

147657-22-5 |

|---|---|

分子式 |

C27H42O4 |

分子量 |

430.6 g/mol |

IUPAC名 |

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |

InChI |

InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1 |

InChIキー |

XBKHACNRWFKJNC-UUCFEXIBSA-N |

SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

異性体SMILES |

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

正規SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Calcipotriol Monohydrate; Calcipotriene; |

製品の起源 |

United States |

A: Calcipotriene is a synthetic vitamin D3 analog that binds to the Vitamin D receptor (VDR). [, , ] This binding modulates the expression of genes involved in keratinocyte proliferation and differentiation, leading to normalization of these processes, which are dysregulated in psoriasis. [, , ] Additionally, Calcipotriene has been shown to influence cytokine production, leading to a decrease in pro-inflammatory interleukin-8 (IL-8) and an increase in anti-inflammatory interleukin-10 (IL-10) within psoriatic lesions. []

A: Calcipotriene has the molecular formula C27H34O3 and a molecular weight of 410.57 g/mol. []

A: Standard doses of UVA radiation can inactivate Calcipotriene, so it should be applied after, not before, UVA treatment when used in combination therapy. [, ]

A: Calcipotriene is a synthetic analog of the naturally occurring 1,25-dihydroxyvitamin D3. [, , ] Its structure allows it to bind to the vitamin D receptor (VDR), mimicking the effects of the natural ligand and leading to its therapeutic benefits in psoriasis. [, , ]

A: Calcipotriene is available in ointment, cream, scalp solution, and foam formulations. [, , , ] Cream formulations tend to be more cosmetically acceptable and less likely to stain than ointments, potentially impacting patient preference. [] Notably, a foam formulation of Calcipotriene has shown greater efficacy than a vehicle foam in treating scalp psoriasis over an 8-week period. []

A: Numerous randomized controlled trials have demonstrated the efficacy of Calcipotriene in treating psoriasis. [, , , , , , , , , , , , , , , ] These studies have shown its effectiveness in reducing plaque elevation, scaling, erythema, and overall lesion severity. [, , , , , , , , , , , , , , , ]

A: Yes, studies have shown that combining Calcipotriene with other treatments, such as topical corticosteroids, phototherapy (UVB, PUVA), or systemic agents like acitretin, cyclosporine, and methotrexate, can enhance efficacy compared to monotherapy. [, , , , , , , , , ] Additionally, some studies suggest that combination therapy may allow for a reduction in the required dosage of the other treatments, potentially minimizing their associated risks. [, , , , , , , , , ]

A: The most common side effect of Calcipotriene is mild skin irritation, particularly when applied to sensitive areas like the face. [, ] This irritation can often be managed by adjusting the frequency of application or using a different formulation. [, ]

A: High-performance liquid chromatography (HPLC) is commonly employed to evaluate the purity and stability of Calcipotriene in pharmaceutical formulations. [, ]

A: Alternative treatments for psoriasis include: * Topical Corticosteroids: These are often used as first-line therapy for their anti-inflammatory and anti-proliferative effects. [, , , ] * Tazarotene: Another topical agent, tazarotene is a retinoid that regulates keratinocyte proliferation and differentiation. [, ] * Phototherapy: This involves exposing the skin to ultraviolet (UV) light, either UVB or PUVA (psoralen plus UVA), to reduce inflammation and slow skin cell growth. [, , , ] * Systemic Medications: For more severe cases, oral or injectable medications such as methotrexate, cyclosporine, or biologic agents may be prescribed. [, , , ]

A: While the per-gram cost of Calcipotriene may be higher than some topical corticosteroids, the overall cost of therapy can be comparable when considering factors like treatment duration and potential for reducing the need for stronger medications. []

A: Calcipotriene was approved for the treatment of psoriasis in the early 1990s. [, , ] Its introduction marked a significant advancement in psoriasis therapy by offering a non-steroidal topical treatment option with a different mechanism of action. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride](/img/structure/B1192497.png)